propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride
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Overview
Description
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride typically involves the reductive amination of a suitable precursor. One common method is the catalytic reductive amination using molecular hydrogen, which couples easily accessible carbonyl compounds (such as aldehydes or ketones) with ammonia or amines in the presence of suitable catalysts and hydrogen . This method is highly valued for its cost-effectiveness and sustainability.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic pathways. This modulation can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride can be compared with other similar compounds, such as:
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate: The non-hydrochloride form of the compound.
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate acetate: A similar compound with an acetate group instead of a hydrochloride group.
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate sulfate: A similar compound with a sulfate group instead of a hydrochloride group.
These compounds share similar chemical structures but differ in their functional groups, which can lead to variations in their chemical properties and applications .
Properties
IUPAC Name |
propyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-4-5-14-11(13)7-10(8-12)6-9(2)3;/h9-10H,4-8,12H2,1-3H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFWIKANAZWUHZ-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(C)C)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C[C@H](CC(C)C)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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